molecular formula C23H25N5O B4476674 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B4476674
M. Wt: 387.5 g/mol
InChI Key: TWAXUXKRNPNGSV-UHFFFAOYSA-N
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Description

4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as methylamine and 4-methylphenylamine.

    Coupling Reaction: The final step involves the coupling of the benzoylpiperazine moiety with the pyrimidine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is used in the development of new drugs due to its ability to interact with various biological targets.

    Biochemistry: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzoylpiperazin-1-yl)-6-methylpyrimidin-2-amine
  • 4-(4-benzoylpiperazin-1-yl)-N-(4-methylphenyl)pyrimidin-2-amine
  • 4-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-2-amine

Uniqueness

4-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both benzoylpiperazine and 4-methylphenyl groups. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-8-10-20(11-9-17)25-23-24-18(2)16-21(26-23)27-12-14-28(15-13-27)22(29)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAXUXKRNPNGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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